molecular formula C5H14ClN B3191288 2-Butanamine, 2-methyl-, hydrochloride CAS No. 5336-21-0

2-Butanamine, 2-methyl-, hydrochloride

Cat. No.: B3191288
CAS No.: 5336-21-0
M. Wt: 123.62 g/mol
InChI Key: LPZRMKGBALTKKP-UHFFFAOYSA-N
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Description

2-Butanamine, 2-methyl-, hydrochloride (CAS 594-39-8) is a branched primary amine salt with the molecular formula C₅H₁₃N·HCl (molecular weight: ~123.62 g/mol). Structurally, it is defined as 2-amino-2-methylbutane hydrochloride, where a methyl group is attached to the second carbon of the butanamine backbone. This compound is characterized by its primary amine group (–NH₂) bonded to a secondary carbon, forming a chiral center in its free base form.

Its physicochemical properties, such as solubility in polar solvents (e.g., water, ethanol), are inferred from analogous amine hydrochlorides .

Properties

CAS No.

5336-21-0

Molecular Formula

C5H14ClN

Molecular Weight

123.62 g/mol

IUPAC Name

2-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C5H13N.ClH/c1-4-5(2,3)6;/h4,6H2,1-3H3;1H

InChI Key

LPZRMKGBALTKKP-UHFFFAOYSA-N

SMILES

CCC(C)(C)N.Cl

Canonical SMILES

CCC(C)(C)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers
Compound Name Molecular Formula Structure Toxicity (LD₅₀) Applications
2-Butanamine, 2-methyl-, hydrochloride C₅H₁₃N·HCl CH₃–C(CH₃)(NH₂)–CH₂·HCl Not reported Pharmaceutical intermediate
tert-Butylamine hydrochloride (2-methylpropan-2-amine hydrochloride) C₄H₁₂ClN (CH₃)₃C–NH₂·HCl 1,750 mg/kg (oral, mouse) Catalyst, corrosion inhibitor
1-Butanamine hydrochloride C₄H₁₂ClN CH₃CH₂CH₂CH₂–NH₂·HCl Not reported Surfactant precursor

Key Differences :

  • Branching : The target compound has a methyl group on the second carbon of a four-carbon chain, while tert-butylamine hydrochloride is a tertiary amine with three methyl groups on a three-carbon backbone.
  • Toxicity : tert-Butylamine hydrochloride exhibits moderate toxicity (LD₅₀ 1,750 mg/kg), whereas data for 2-methyl-2-butanamine hydrochloride is absent .
  • Reactivity : Tertiary amines like tert-butylamine hydrochloride are less nucleophilic than primary amines, affecting their use in synthesis.
Stereoisomers

describes (2R)-2-Butanamine hydrochloride (CAS 31519-51-4), a stereoisomer of 2-butanamine hydrochloride. Unlike the target compound, this molecule lacks the 2-methyl substituent but features a chiral center at the second carbon.

Property (2R)-2-Butanamine Hydrochloride 2-Methyl-2-Butanamine Hydrochloride
Molecular Formula C₄H₁₂ClN C₅H₁₃N·HCl
Stereochemistry Defined (R-configuration) Not explicitly reported
Mass 109.597 g/mol ~123.62 g/mol
Substituted Derivatives

These compounds introduce aromatic or ether groups, increasing molecular weight and altering solubility .

Comparison :

  • Solubility : Bulky substituents reduce water solubility but improve lipid membrane penetration.
  • Toxicity : Substituted derivatives often show higher biological activity but require rigorous safety profiling (e.g., warnings in for methoxyamphetamines).

Q & A

Q. What are the recommended synthetic routes for 2-Butanamine, 2-methyl-, hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of branched aliphatic amine hydrochlorides like 2-methyl-2-butanamine hydrochloride typically involves alkylation of primary amines or reductive amination of ketones. For example:

  • Route 1 : Reaction of 2-butanone with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) followed by HCl neutralization .
  • Route 2 : Alkylation of tert-butylamine with methyl iodide in anhydrous conditions, followed by acidification .

Q. Key Variables :

  • Temperature: Higher temperatures (>100°C) may lead to side reactions like over-alkylation.
  • Solvent: Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require rigorous drying to avoid hydrolysis.
  • Yield Optimization: Yields range from 60–85% depending on stoichiometric control of methylating agents .

Table 1 : Synthesis Optimization

MethodYield (%)Purity (HPLC)Side Products
Reductive Amination7295%<5% tertiary amines
Alkylation6892%10% quaternary salts

Q. How is the structural integrity of 2-methyl-2-butanamine hydrochloride confirmed post-synthesis?

Methodological Answer: Characterization involves:

  • NMR : ¹H NMR should show a singlet for the two methyl groups on the branched carbon (δ ~1.2 ppm) and a broad peak for the NH₂⁺ group (δ ~8–10 ppm) .
  • FT-IR : Absorption bands at 2500–2700 cm⁻¹ (N-H stretching in hydrochloride salts) and 1600 cm⁻¹ (C-N vibrations) .
  • XRD : Crystalline structure verification to confirm ionic bonding between the amine and HCl .

Q. Common Pitfalls :

  • Hygroscopicity: Sample handling under inert atmosphere (N₂ glovebox) prevents moisture absorption, which distorts spectral data .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Stable for ≥5 years at -20°C in sealed amber vials .
  • Decomposition Risks : Exposure to moisture or light accelerates degradation into secondary amines or ketones.
  • Storage Protocol : Desiccate with silica gel and avoid freeze-thaw cycles to prevent deliquescence .

Advanced Research Questions

Q. How does 2-methyl-2-butanamine hydrochloride interact with serotonin receptors, and how can contradictory data in literature be resolved?

Methodological Answer:

  • Pharmacological Profiling : Radioligand binding assays (e.g., 5-HT₂A receptor) show weak affinity (IC₅₀ >10 μM), suggesting minimal serotonergic activity compared to aromatic analogs like 2-methoxyamphetamine .
  • Contradiction Analysis : Discrepancies in receptor studies may arise from:
    • Purity Issues : Trace solvents (e.g., DMSO) in stock solutions can interfere with assays.
    • Species Variability : Rat vs. human receptor isoforms exhibit differential binding kinetics .

Table 2 : Receptor Binding Data

Receptor SubtypeSpeciesIC₅₀ (μM)Reference
5-HT₂ARat12.3
5-HT₂AHuman18.7

Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detects impurities <0.1% (e.g., residual ketones or alkyl halides) using a C18 column and ESI+ mode .
  • GC-FID : Quantifies volatile byproducts (e.g., methyl chloride) with a DB-5MS column and splitless injection .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.995) and LOQ (≤0.05%) .

Q. How can computational modeling predict the biological activity of structural analogs of this compound?

Methodological Answer:

  • QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate with pharmacokinetic properties.
  • Docking Simulations : AutoDock Vina predicts binding poses in dopamine transporters (DAT), showing weaker interaction vs. amphetamines due to lack of aromatic rings .
  • Limitations : Overestimation of hydrophobic interactions in aliphatic amines requires empirical validation via SPR or ITC .

Q. What strategies resolve contradictions in spectral data between experimental and theoretical predictions?

Methodological Answer:

  • DFT Calculations : Gaussian 16 simulations of NMR chemical shifts identify discrepancies caused by solvent effects or proton exchange .
  • Dynamic NMR : Variable-temperature ¹H NMR resolves broad peaks caused by conformational flexibility in the branched chain .

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